molecular formula C16H19ClN4O3 B11444701 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide

Cat. No.: B11444701
M. Wt: 350.80 g/mol
InChI Key: ZBIHFROCNUQJJD-UHFFFAOYSA-N
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Description

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and nitro groups, and a butanamide chain attached to a phenylethyl group. The compound’s structural complexity and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of substituents: The chloro, methyl, and nitro groups can be introduced through electrophilic substitution reactions using appropriate reagents such as chlorinating agents, methylating agents, and nitrating agents.

    Attachment of the butanamide chain: This step involves the reaction of the substituted pyrazole with a butanoyl chloride derivative in the presence of a base to form the amide bond.

    Introduction of the phenylethyl group: The final step involves the reaction of the intermediate product with a phenylethylamine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions to introduce additional substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: 4-(4-amino-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide.

    Reduction: 4-(4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

4-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)butanamide can be compared with other similar compounds, such as:

    This compound: Similar structure but with different substituents on the pyrazole ring.

    This compound: Similar structure but with different functional groups on the butanamide chain.

Properties

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

4-(4-chloro-5-methyl-3-nitropyrazol-1-yl)-N-(1-phenylethyl)butanamide

InChI

InChI=1S/C16H19ClN4O3/c1-11(13-7-4-3-5-8-13)18-14(22)9-6-10-20-12(2)15(17)16(19-20)21(23)24/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,18,22)

InChI Key

ZBIHFROCNUQJJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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